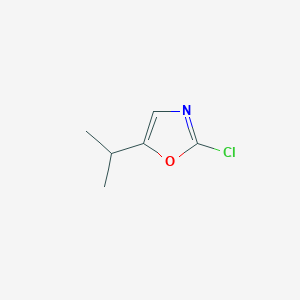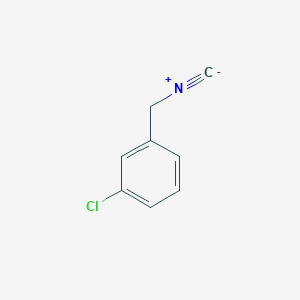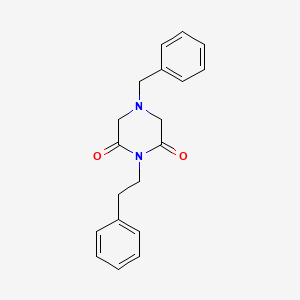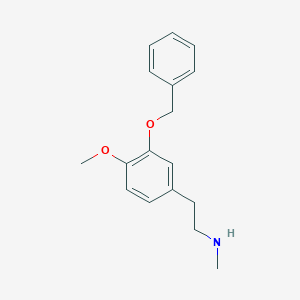
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide
Vue d'ensemble
Description
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide is a compound belonging to the class of benzene-1,3,5-tricarboxamides. These compounds are known for their versatile applications in various scientific disciplines due to their unique structural properties and ability to form stable supramolecular assemblies .
Méthodes De Préparation
The synthesis of N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Applications De Recherche Scientifique
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of supramolecular polymers and nanomaterials.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: It is investigated for its role in developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide involves its ability to form stable hydrogen bonds and π-π interactions. These interactions facilitate the formation of supramolecular assemblies, which can encapsulate other molecules, making it useful in drug delivery and other applications .
Comparaison Avec Des Composés Similaires
N1,N3,N5-Trioctylbenzene-1,3,5-tricarboxamide is unique due to its long octyl chains, which enhance its solubility and ability to form stable assemblies. Similar compounds include:
N1,N3,N5-Tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide: Known for its hydrogen-bonding capabilities.
N1,N3,N5-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Used in the development of lipid-like nanomaterials for mRNA delivery.
Propriétés
IUPAC Name |
1-N,3-N,5-N-trioctylbenzene-1,3,5-tricarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O3/c1-4-7-10-13-16-19-22-34-31(37)28-25-29(32(38)35-23-20-17-14-11-8-5-2)27-30(26-28)33(39)36-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3,(H,34,37)(H,35,38)(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZKCRRIADHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCC)C(=O)NCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553969 | |
| Record name | N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107975-92-8 | |
| Record name | N~1~,N~3~,N~5~-Trioctylbenzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


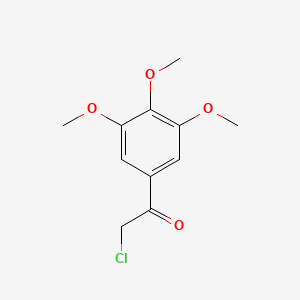
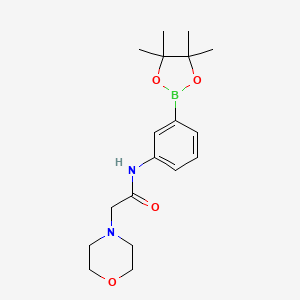
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
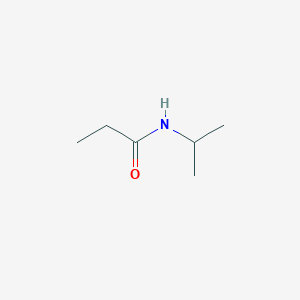

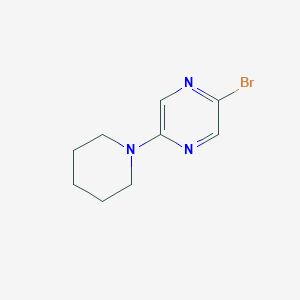
![2-[4-(Trifluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B3045397.png)


